molecular formula C13H21N B13609220 3-(4-Isopropylphenyl)butan-1-amine

3-(4-Isopropylphenyl)butan-1-amine

Cat. No.: B13609220
M. Wt: 191.31 g/mol
InChI Key: YAGMGEVWGJOCPM-UHFFFAOYSA-N
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Description

Contextualization within Amines and Phenyl-Substituted Butanes

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. As derivatives of ammonia (B1221849), they are classified based on the number of hydrogen atoms replaced by organic substituents. 3-(4-Isopropylphenyl)butan-1-amine is a primary amine, as the nitrogen atom is bonded to one alkyl group and two hydrogen atoms.

Systematic Nomenclature and Stereochemical Considerations

The systematic IUPAC name for this compound is This compound . This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is a butane (B89635) chain. The amine group is located at position 1. The substituent at position 3 is a 4-isopropylphenyl group.

Isomeric forms of this compound exist due to the placement of the substituents on the butane chain and the benzene (B151609) ring. For instance, 1-(4-isopropylphenyl)butan-1-amine (B13521012) is a structural isomer where the amine group and the phenyl group are attached to the same carbon. bldpharm.com Another isomer is 4-phenylbutan-2-amine, where the phenyl group is at the end of the chain and the amine is at the second carbon. nih.gov

A critical aspect of the structure of this compound is the presence of a chiral center at the third carbon atom (C3), the carbon to which the 4-isopropylphenyl group is attached. This chirality arises because C3 is bonded to four different groups: a hydrogen atom, a methyl group, an ethylamine (B1201723) group, and the 4-isopropylphenyl group.

Consequently, the compound can exist as a pair of enantiomers:

(R)-3-(4-isopropylphenyl)butan-1-amine

(S)-3-(4-isopropylphenyl)butan-1-amine

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The separation of such a racemic mixture into its individual enantiomers is a process known as chiral resolution. Methods for resolving chiral amines often involve the use of enantioselective lipase (B570770) enzymes that selectively react with one enantiomer. google.com

If another chiral center were introduced into the molecule, for example by modifying a different part of the structure, diastereomers would become possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Historical Perspectives on Related Butane-1-amine Derivatives

The study of butane-1-amine and its derivatives has a long history in organic chemistry. nist.gov Butylamine (B146782) itself is a simple yet important building block in synthesis. chemicalbook.com The introduction of phenyl substituents onto the butane chain has led to the development of a wide range of compounds with diverse applications.

Historically, research into phenyl-substituted amines has been driven by their biological activity. For example, the related compound 4-phenylbutan-2-amine has been investigated for its distinct properties. nih.gov The synthesis of such compounds often involves reductive amination, a method that converts a ketone or aldehyde to an amine. For instance, the synthesis of N-(4-(tert-butyl)benzyl)-1-(4-tert-butyl)phenyl)-N-methylmethanaminium chloride, an analogue of butenafine, utilizes reductive amination. scispace.com

The development of synthetic methods for creating specific isomers of these compounds has also been a significant area of research. The synthesis of related aromatic aldehydes, which can serve as precursors to amines, has been a focus. For example, a catalytic synthesis of Cyclamen-aldehyde (3-(4-isopropylphenyl)-2-methylpropanal) has been developed. researchgate.netnist.govnist.gov These synthetic advancements have paved the way for the creation and investigation of a vast array of phenyl-substituted butane derivatives, including this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)butan-1-amine

InChI

InChI=1S/C13H21N/c1-10(2)12-4-6-13(7-5-12)11(3)8-9-14/h4-7,10-11H,8-9,14H2,1-3H3

InChI Key

YAGMGEVWGJOCPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)CCN

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Isopropylphenyl Butan 1 Amine

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-(4-Isopropylphenyl)butan-1-amine, the key disconnections involve the formation of the carbon skeleton (C-C bonds) and the introduction of the amino group (C-N bond).

C-C Bond Formation Strategies

The carbon framework of this compound can be assembled through several C-C bond-forming reactions. One logical disconnection is between the aromatic ring and the butane (B89635) side chain. This approach, however, can be complex to control regioselectivity.

A more common strategy involves disconnecting the butane chain itself. A primary disconnection can be made adjacent to the isopropylphenyl group, suggesting a coupling reaction. For instance, a Grignard reagent derived from an isopropylphenyl halide could be coupled with a suitable four-carbon electrophile. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, also represent powerful tools for forming such C(sp²)-C(sp³) bonds.

Alternatively, building the chain from a smaller fragment already attached to the ring is a viable strategy. For example, starting with a two-carbon unit on the isopropylphenyl ring, a subsequent two-carbon extension could be achieved through methods like the alkylation of enolates or organocuprate addition to an α,β-unsaturated carbonyl compound.

C-N Bond Formation Strategies

The most direct retrosynthetic disconnection is the C-N bond, which points to several precursor functional groups from which the amine can be derived. This is often the final strategic step in the synthesis. Key synthons and their corresponding synthetic equivalents include:

An electrophilic carbon: This strategy suggests a precursor such as 1-halo-3-(4-isopropylphenyl)butane, which can undergo nucleophilic substitution with an ammonia (B1221849) equivalent.

A carbonyl group: A ketone (4-(4-isopropylphenyl)butan-2-one) or an aldehyde (3-(4-isopropylphenyl)butanal) can be converted to the amine via reductive amination.

A nitrile or amide group: A precursor like 3-(4-isopropylphenyl)butanenitrile or 3-(4-isopropylphenyl)butanamide can be reduced to the target primary amine.

These disconnections form the basis for the established synthetic routes discussed in the following section.

Established Synthetic Routes and Mechanistic Aspects

Based on the retrosynthetic analysis, several well-established synthetic pathways can be proposed for the synthesis of this compound.

Reductive Amination Pathways (e.g., from ketones, aldehydes, or nitriles)

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.com The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the overalkylation problems often associated with direct alkylation of amines. masterorganicchemistry.com

The synthesis of this compound via this pathway would likely start from 4-(4-isopropylphenyl)butan-2-one. The ketone reacts with ammonia to form an intermediate imine, which is then reduced. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial ketone but are reactive towards the protonated imine (iminium ion). masterorganicchemistry.com Catalytic hydrogenation using H₂ gas over a metal catalyst like nickel or palladium is also a common industrial method. organic-chemistry.org

Mechanism:

Imine Formation: The nitrogen of ammonia performs a nucleophilic attack on the carbonyl carbon of the ketone.

Dehydration: Following a series of proton transfers, a water molecule is eliminated to form a C=N double bond, yielding an imine intermediate.

Reduction: A hydride reagent (e.g., from NaBH₃CN) attacks the electrophilic carbon of the imine, reducing the double bond to a single bond and forming the final primary amine. organicchemistrytutor.com

Interactive Data Table: Illustrative Conditions for Reductive Amination
Carbonyl PrecursorNitrogen SourceReducing Agent/CatalystSolventTypical Yield (%)
CyclohexanoneAmmoniaH₂ / Raney NickelEthanol~70-80%
4-Phenyl-2-butanoneAmmonium (B1175870) AcetateNaBH₃CNMethanol~85-95%
PropiophenoneAmmonium FormateCp*Ir complexWater~90-98% organic-chemistry.org
ButanalAqueous AmmoniaH₂ / Co particlesDioxane~95-99% organic-chemistry.org

Nucleophilic Substitution Reactions (e.g., from halogenated precursors)

The synthesis of amines via nucleophilic substitution involves the reaction of an alkyl halide with ammonia or an amine nucleophile. pressbooks.pub For the target molecule, this would require a precursor like 1-bromo-3-(4-isopropylphenyl)butane. This haloalkane would be treated with a large excess of ammonia to displace the bromide ion in an Sₙ2 reaction.

A significant drawback of this method is the potential for multiple alkylations. libretexts.orglibretexts.org The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine, which can further react to form a tertiary amine and even a quaternary ammonium salt. youtube.com Using a large excess of ammonia helps to favor the formation of the primary amine by increasing the probability that an alkyl halide molecule will collide with an ammonia molecule rather than the product amine. libretexts.org

Alternative nitrogen sources, such as the azide ion or phthalimide anion (in the Gabriel synthesis), can provide a more controlled route to the primary amine and avoid overalkylation. libretexts.org For instance, reacting the alkyl halide with sodium azide (NaN₃) yields an alkyl azide, which can then be cleanly reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. libretexts.org

Reduction of Nitro Compounds or Amides (e.g., from 3-(4-Isopropylphenyl)butanenitrile)

The reduction of nitriles offers a highly efficient and direct route to primary amines. chemguide.co.uk This pathway is often preferred as it avoids the issue of overalkylation. The synthesis would begin with the preparation of 3-(4-isopropylphenyl)butanenitrile. This nitrile can then be reduced to this compound using powerful reducing agents or catalytic methods.

Common reagents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): This is a very effective but non-selective reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.ukstudymind.co.uk

Catalytic Hydrogenation: This is often the most economical and scalable method. wikipedia.org The nitrile is treated with hydrogen gas under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. chemguide.co.ukwikipedia.org Careful selection of the catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of intermediate imines with the product amine. wikipedia.orgbme.hu

Similarly, the corresponding amide, 3-(4-isopropylphenyl)butanamide, can also be reduced to the target amine using a strong reducing agent like LiAlH₄. pressbooks.pub

Interactive Data Table: Common Reagents for Nitrile Reduction
Reagent/SystemSolventKey Features
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFHigh reactivity, good yields, requires anhydrous conditions. studymind.co.uk
H₂ / Raney NickelEthanol/AmmoniaIndustrial standard, cost-effective, requires high pressure/temperature. wikipedia.orgbme.hu
H₂ / Palladium on Carbon (Pd/C)VariousEffective under milder conditions, can be selective. bme.hu
Sodium Borohydride (NaBH₄) / CoCl₂MethanolMilder alternative to LiAlH₄, often used for functional group tolerance. thieme-connect.de

Grignard or Organolithium Reagent Additions

The synthesis of amines, including this compound, can be effectively achieved through the addition of Grignard or organolithium reagents to suitable electrophiles. These organometallic reagents function as potent nucleophiles, enabling the formation of new carbon-carbon bonds. sigmaaldrich.comlibretexts.org

A general and viable synthetic route involves the reaction of a Grignard reagent with a nitrile. olemiss.edu For the specific synthesis of this compound, this would entail the reaction of 4-isopropylphenylacetonitrile with ethylmagnesium bromide. The resulting imine intermediate can then be reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium borohydride being a common choice due to its mild nature and high yields.

Alternatively, organolithium reagents can be utilized. wikipedia.orguniurb.it These reagents are generally more reactive than their Grignard counterparts. masterorganicchemistry.com The synthesis could proceed via the addition of an appropriate organolithium reagent to a suitable electrophile, followed by reduction or hydrolysis to yield the target amine. For instance, the reaction of an organolithium reagent with an oxime ether, followed by reduction, can provide the desired primary amine.

It is crucial to conduct these reactions under anhydrous conditions, as both Grignard and organolithium reagents are highly reactive towards water. libretexts.orgmasterorganicchemistry.com

Enantioselective and Diastereoselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective and diastereoselective synthesis of this compound is of significant interest.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

For the synthesis of chiral amines, pseudoephedrine and its derivatives have been employed as effective chiral auxiliaries. nih.govharvard.edu For example, a carboxylic acid can be converted to the corresponding pseudoephedrine amide. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, controlled by the stereocenters of the pseudoephedrine auxiliary. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched carboxylic acid, which can then be converted to the target amine via standard functional group transformations.

Another widely used class of chiral auxiliaries is the oxazolidinones. wikipedia.org Acylation of a chiral oxazolidinone, followed by stereoselective enolate alkylation and subsequent auxiliary removal, provides access to enantiomerically enriched products.

A prominent chiral auxiliary in modern asymmetric synthesis is tert-butanesulfinamide. yale.edunih.govresearchgate.net Condensation of tert-butanesulfinamide with an appropriate ketone, such as 4-(4-isopropylphenyl)butan-2-one, would yield a sulfinylimine. The stereoselective reduction of this intermediate, followed by acidic cleavage of the sulfinyl group, would provide the chiral primary amine with high enantiomeric excess.

Chiral AuxiliaryGeneral ApproachKey Features
PseudoephedrineFormation of a chiral amide, followed by diastereoselective alkylation and auxiliary removal. nih.govharvard.eduHigh diastereoselectivity, crystalline intermediates.
OxazolidinonesAcylation, stereoselective enolate alkylation, and auxiliary cleavage. wikipedia.orgWell-established methodology, predictable stereochemical outcomes.
tert-ButanesulfinamideCondensation with a ketone to form a sulfinylimine, followed by stereoselective reduction and cleavage. yale.edunih.govresearchgate.netBroad substrate scope, high enantioselectivities.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This field has seen significant advancements, particularly in the asymmetric hydrogenation of prochiral substrates. researchgate.net

For the synthesis of this compound, a key strategy would be the asymmetric hydrogenation of a suitable prochiral imine or enamine precursor. Transition metal catalysts, particularly those based on rhodium and iridium, complexed with chiral phosphine (B1218219) ligands, have proven to be highly effective for this transformation. researchgate.netnih.gov The choice of ligand is critical in determining the enantioselectivity of the reaction.

For instance, the corresponding enamine of 4-(4-isopropylphenyl)butan-2-one could be subjected to asymmetric hydrogenation using a chiral rhodium-diphosphine catalyst, such as Rh-(R,R)-Me-DuPhos, to yield the desired chiral amine.

Catalyst SystemSubstrate TypePotential Advantages
Rhodium-Chiral PhosphineImines, EnaminesHigh enantioselectivities, well-studied catalysts. researchgate.netnih.gov
Iridium-Chiral PhosphineIminesHigh turnover numbers, functional group tolerance.

Enzymatic Biotransformations for Chiral Purity

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of enantiomerically pure compounds under mild reaction conditions. researchgate.net For the production of chiral amines, transaminases (also known as aminotransferases) are particularly relevant. google.com

Transaminases catalyze the transfer of an amino group from an amino donor to a ketone acceptor. nih.gov To synthesize (R)- or (S)-3-(4-isopropylphenyl)butan-1-amine, a suitable transaminase could be used to resolve a racemic mixture of the amine or to asymmetrically synthesize it from the corresponding ketone, 4-(4-isopropylphenyl)butan-2-one. The stereochemical outcome of the reaction is determined by the specific transaminase used, as both (R)- and (S)-selective enzymes are available.

The use of whole-cell biocatalysts or immobilized enzymes can simplify the reaction setup and facilitate catalyst recycling. researchgate.net

Enzyme ClassReaction TypeKey Advantages
TransaminasesAsymmetric synthesis from a ketone or kinetic resolution of a racemic amine. nih.govHigh enantioselectivity, mild reaction conditions, environmentally friendly.
LipasesKinetic resolution of a racemic amine via acylation.Broad substrate scope, commercially available enzymes.

Development of Green and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net This includes minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent Minimization and Alternative Media

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents (VOCs). The ideal green solvent is water, due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are not compatible with water, the development of water-soluble catalysts and reaction conditions that allow for reactions to be performed in aqueous media is an active area of research.

For the synthesis of this compound, exploring enzymatic reactions in aqueous buffers is a promising green approach. As mentioned previously, transaminases can operate effectively in aqueous environments.

Solvent-free, or neat, reaction conditions represent another avenue for greening a synthesis. While not always feasible, performing reactions without a solvent can significantly reduce waste and simplify product purification.

Green Chemistry ApproachApplication to SynthesisPotential Benefits
Water as a solventEnzymatic resolutions or syntheses.Reduced environmental impact, improved safety.
Solvent-free reactionsMechanochemical synthesis.Elimination of solvent waste, potential for improved reaction rates.

Atom Economy and Process Intensification

The concept of atom economy, a cornerstone of green chemistry, is crucial in evaluating the efficiency of a synthetic route. It measures the proportion of reactant atoms that are incorporated into the final desired product. In the synthesis of this compound, a common and effective method is the reductive amination of a ketone precursor, 4-(4-isopropylphenyl)butan-2-one.

A plausible synthetic pathway begins with the aldol (B89426) condensation of 4-isopropylbenzaldehyde with acetone to yield an unsaturated ketone, which is then hydrogenated to produce 4-(4-isopropylphenyl)butan-2-one. This ketone subsequently undergoes reductive amination with ammonia and hydrogen gas, typically in the presence of a catalyst, to form the target amine.

To illustrate the atom economy of this process, a theoretical calculation can be performed based on the balanced chemical equations for the synthesis of the ketone precursor and its subsequent reductive amination.

Synthesis of 4-(4-isopropylphenyl)butan-2-one:

C₁₀H₁₂O + C₃H₆O → C₁₃H₁₆O + H₂O (4-isopropylbenzaldehyde + Acetone → 4-(4-isopropylphenyl)but-3-en-2-one + Water)

C₁₃H₁₆O + H₂ → C₁₃H₁₈O (4-(4-isopropylphenyl)but-3-en-2-one + Hydrogen → 4-(4-isopropylphenyl)butan-2-one)

Reductive Amination to this compound:

C₁₃H₁₈O + NH₃ + H₂ → C₁₃H₂₁N + H₂O (4-(4-isopropylphenyl)butan-2-one + Ammonia + Hydrogen → this compound + Water)

The following interactive data table provides a detailed breakdown of the atom economy for the final reductive amination step.

ReactantMolecular FormulaMolecular Weight ( g/mol )Moles (Theoretical)Mass (g)
4-(4-isopropylphenyl)butan-2-oneC₁₃H₁₈O190.281190.28
AmmoniaNH₃17.03117.03
HydrogenH₂2.0212.02
Total Reactants 209.33 209.33
Product
This compoundC₁₃H₂₁N191.311191.31
WaterH₂O18.02118.02
Total Products 209.33 209.33

Atom Economy Calculation:

Formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Calculation: (191.31 g/mol / 209.33 g/mol ) x 100% = 91.39%

This high atom economy indicates that the reductive amination step is inherently efficient in terms of incorporating reactant atoms into the final product.

Process intensification further seeks to enhance the efficiency of chemical processes by employing innovative technologies. In the synthesis of this compound, transitioning from traditional batch reactors to continuous flow systems offers significant advantages. Continuous flow reactors, due to their high surface-area-to-volume ratio, provide superior heat and mass transfer, leading to better control over reaction parameters, increased safety, and potentially higher yields and selectivity uni-bayreuth.de. For the reductive amination of 4-(4-isopropylphenyl)butan-2-one, a continuous flow setup would involve pumping the ketone, ammonia, and hydrogen gas through a heated tube packed with a solid catalyst. This approach can lead to shorter reaction times, reduced solvent usage, and easier scalability compared to batch processing uni-bayreuth.de.

Catalyst Design for Improved Selectivity and Reusability

The choice of catalyst is paramount in the reductive amination of 4-(4-isopropylphenyl)butan-2-one to ensure high selectivity towards the desired primary amine and to allow for catalyst reuse, thereby reducing costs and environmental impact. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture.

Raney Nickel is a well-established and effective catalyst for reductive aminations google.com. It is known for its high activity and ability to operate under relatively mild conditions . The porous, sponge-like structure of Raney Nickel provides a large surface area for the reaction to occur wikipedia.org. One of the key advantages of using a heterogeneous catalyst like Raney Nickel is its potential for reusability . After a reaction cycle, the catalyst can be recovered, for example, by filtration or magnetic separation, and potentially be reused in subsequent batches. The reusability of Raney Nickel is a significant factor in the economic feasibility of large-scale production wikipedia.org.

Research in catalyst design for similar reductive amination reactions focuses on several key areas:

Support Materials: The choice of support material for the active metal (e.g., nickel, palladium, platinum) can significantly influence the catalyst's activity, selectivity, and stability. Materials with high surface areas and specific pore structures can enhance the dispersion of the metal nanoparticles and improve their accessibility to the reactants.

Promoters: The addition of promoter elements to the catalyst formulation can enhance its performance. For instance, in the context of nickel catalysts, the presence of other metals can modify the electronic properties of the nickel surface, leading to improved selectivity and resistance to deactivation.

Catalyst Preparation Method: The method used to prepare the catalyst can have a profound impact on its final properties. Techniques that allow for the controlled deposition of metal nanoparticles with a narrow size distribution are often preferred to ensure consistent catalytic performance.

The following table summarizes the key attributes of a well-designed catalyst for the synthesis of this compound.

Catalyst AttributeDesired CharacteristicRationale
Activity High turnover frequencyEnables the use of lower catalyst loadings and shorter reaction times.
Selectivity High selectivity for the primary amineMinimizes the formation of secondary and tertiary amine byproducts, simplifying purification.
Stability Resistant to leaching and deactivationEnsures a long catalyst lifetime and consistent performance over multiple cycles.
Reusability Easily separable and retains activity after recyclingReduces overall process costs and waste generation.

Chemical Reactivity and Derivatization Studies

Nucleophilic Properties of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character to the molecule. This allows it to readily participate in reactions with a wide array of electrophiles.

Alkylation and Acylation Reactions

The primary amine of 3-(4-isopropylphenyl)butan-1-amine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The degree of alkylation can be controlled by the stoichiometry of the reactants.

Similarly, acylation of the amine with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is a common strategy for the protection of the amine group or for the introduction of new functional moieties.

Reagent TypeGeneral ReactionProduct Class
Alkyl Halide (R-X)R-NH₂ + R'-X → R-NH-R' + HXSecondary Amine
Acyl Chloride (R-COCl)R-NH₂ + R'-COCl → R-NH-CO-R' + HClAmide
Anhydride (B1165640) ((R'CO)₂O)R-NH₂ + (R'CO)₂O → R-NH-CO-R' + R'COOHAmide

Sulfonylation and Carbamoylation

Reaction of this compound with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This transformation is analogous to acylation and is a robust method for creating stable derivatives.

Carbamoylation involves the reaction of the amine with isocyanates or carbamoyl (B1232498) chlorides to produce urea (B33335) or carbamate (B1207046) derivatives, respectively. These reactions are typically efficient and proceed under mild conditions.

Formation of Imines and Schiff Bases

The primary amine functionality of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.comkhanacademy.orgyoutube.com This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. lumenlearning.commasterorganicchemistry.comkhanacademy.orgyoutube.com The formation of imines is often favored by the removal of water from the reaction mixture. youtube.com The pH of the reaction medium is a critical parameter, with the optimal pH for imine formation generally being mildly acidic, around 4 to 5. lumenlearning.comyoutube.com

Reactions at the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, and the existing substituents direct the regiochemical outcome of these reactions.

Electrophilic Aromatic Substitution Patterns

The isopropyl group and the butan-1-amine group are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. libretexts.org The isopropyl group is a weakly activating group, while the amino group is a strongly activating group. However, under the acidic conditions often employed for electrophilic aromatic substitution, the primary amine will be protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is a meta-directing and deactivating group.

Therefore, the outcome of electrophilic aromatic substitution reactions on this compound will be highly dependent on the reaction conditions. If the amine group is protected, for example as an amide, the directing effect will be ortho- and para- to the amide group. If the reaction is carried out under conditions where the amine is not protonated, substitution will be directed to the positions ortho and para to the amino group. In acidic media, substitution will be directed to the position meta to the ammonium group and ortho to the isopropyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com The specific regioselectivity will be a result of the interplay between the electronic effects of both substituents. For instance, in the nitration of related compounds like 4-isopropyltoluene, attack at the ipso-position (the position bearing the isopropyl group) has been observed, leading to nitrodeisopropylation. rsc.org

ReactionReagentsExpected Product Orientation (Amine Protected)Expected Product Orientation (Acidic Conditions)
NitrationHNO₃, H₂SO₄Ortho/Para to AmideMeta to Ammonium, Ortho to Isopropyl
BrominationBr₂, FeBr₃Ortho/Para to AmideMeta to Ammonium, Ortho to Isopropyl
SulfonationSO₃, H₂SO₄Ortho/Para to AmideMeta to Ammonium, Ortho to Isopropyl
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho/Para to AmideNo Reaction (Deactivated Ring)

Functionalization of the Isopropyl Group

While less common than reactions at the amine or the aromatic ring, the isopropyl group can also be a site for functionalization. For instance, benzylic oxidation of the isopropyl group could potentially lead to the formation of a tertiary alcohol or a ketone, although this would require harsh reaction conditions that might also affect other parts of the molecule.

Oxidation and Reduction Chemistry of the Compound

The chemical reactivity of this compound is largely dictated by the presence of the primary amine group and the isopropyl-substituted benzene ring. The oxidation and reduction chemistry of this compound is therefore centered around the transformation of these functional moieties.

Oxidation Chemistry

Primary amines, such as this compound, are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. A common transformation is the oxidation of primary amines to oximes. For instance, the use of molecular oxygen in the presence of catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃) has been shown to efficiently convert various primary amines to their corresponding oximes. nih.govthieme-connect.comacs.orgresearchgate.netacs.org This method is considered environmentally benign as it utilizes molecular oxygen as the terminal oxidant and produces water as a byproduct. nih.govacs.orgacs.org The proposed mechanism involves an initial electron transfer from the amine to DPPH, followed by proton transfer to form an α-aminoalkyl radical. This radical then reacts with molecular oxygen to yield an α-aminoalkyl hydroperoxide, which is subsequently converted to the oxime by the tungsten catalyst. nih.govresearchgate.net

Another potential oxidation pathway for primary amines involves the formation of imines, which can then undergo further reactions. For example, aerobic catalytic oxidation of primary amines can lead to imine intermediates. These intermediates may then either be dehydrogenated to form nitriles or react with a starting amine molecule to produce N-substituted imines. acs.org

The following table summarizes a potential oxidation reaction of this compound to the corresponding oxime, based on established methods for primary amine oxidation.

ReactantReagents and ConditionsProduct
This compoundO₂, 1,1-diphenyl-2-picrylhydrazyl (DPPH), WO₃/Al₂O₃, 5 MPa3-(4-Isopropylphenyl)butan-1-one oxime

Reduction Chemistry

The reduction of a primary amine function is generally a challenging transformation as amines are already in a low oxidation state. Direct reduction of a primary amine to the corresponding alkane is not a common or straightforward process and typically requires harsh reaction conditions that could also affect other functional groups in the molecule. For instance, catalytic hydrogenation at high pressures and temperatures might lead to the reduction of the aromatic ring or cleavage of the carbon-nitrogen bond.

More commonly, reduction reactions in the context of amine synthesis involve the reduction of other nitrogen-containing functional groups to form amines. For example, arylamines are often prepared by the reduction of a nitro group on an aromatic ring using reagents like iron, zinc, tin, or tin(II) chloride in an acidic solution. pressbooks.pub The reduction of amides and nitriles with reagents like lithium aluminum hydride (LiAlH₄) also yields amines. pressbooks.pub However, these are synthetic routes to amines rather than reduction reactions of the amine itself.

Given the structure of this compound, any forceful reduction would likely target the aromatic ring before the amine group. Therefore, under typical reducing conditions, the primary amine moiety is expected to remain intact.

Metal Coordination Chemistry and Ligand Properties

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential Lewis base capable of coordinating to metal ions to form metal complexes. youtube.com Such molecules that bind to a central metal ion are known as ligands. youtube.com Primary alkylamines, in general, act as monodentate ligands, meaning they form one bond with the central metal ion. acs.org

The coordination of this compound to a metal center would occur through the nitrogen atom of the amine group. The steric bulk of the isopropylphenyl group may influence the coordination geometry and the number of ligands that can bind to the metal center.

The formation of coordination complexes with various transition metals is a well-established area of study for primary amines. nih.govrsc.orgcore.ac.ukjocpr.commdpi.com For example, primary amines can react with metal salts, such as metal chlorides or nitrates, in a suitable solvent to yield coordination complexes. nih.govjocpr.com The resulting complexes can exhibit various geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion, its oxidation state, and the number of coordinated ligands. youtube.comcore.ac.uk

Spectroscopic techniques such as FT-IR, UV-Visible, and NMR spectroscopy are crucial for characterizing these metal complexes and confirming the coordination of the amine ligand to the metal center. nih.govrsc.orgcore.ac.ukmdpi.com In IR spectroscopy, a shift in the N-H stretching frequency upon complexation is indicative of coordination. nih.gov

The table below illustrates the potential formation of coordination complexes between this compound (L) and various metal(II) ions, leading to complexes with different stoichiometries and geometries.

Metal Ion (M²⁺)Potential Complex FormulaPossible Geometry
Nickel(II)[NiL₄]²⁺, [NiL₆]²⁺Tetrahedral, Octahedral
Copper(II)[CuL₄]²⁺Square Planar
Zinc(II)[ZnL₄]²⁺Tetrahedral
Cobalt(II)[CoL₄]²⁺, [CoL₆]²⁺Tetrahedral, Octahedral
Cadmium(II)[CdL₄]²⁺Tetrahedral

In addition to the primary amine group, the π-system of the benzene ring could potentially engage in weaker interactions with certain metal centers, although coordination through the nitrogen lone pair is the dominant binding mode for simple primary amines. The study of aniline (B41778) and its derivatives in complex formation with metal(II) sulfates and nitrates has shown that the aromatic amine can coordinate to a variety of metals, and the resulting structures can be influenced by the other ligands present in the coordination sphere. rsc.org

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for the structural elucidation of 3-(4-Isopropylphenyl)butan-1-amine. A full assignment of proton (¹H) and carbon-¹³ (¹³C) signals would provide unambiguous confirmation of its chemical structure.

Predicted ¹H and ¹³C NMR Data:

While experimental data is unavailable, predicted chemical shifts can offer an approximation of the expected NMR spectrum. The following tables represent hypothetical data based on the compound's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Number Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-1 ~2.7 Triplet 2H
H-2 ~1.7 Multiplet 2H
H-3 ~2.6 Multiplet 1H
H-4 (CH₃) ~1.2 Doublet 3H
H-aromatic ~7.1-7.2 Multiplet (AA'BB' system) 4H
H-isopropyl (CH) ~2.9 Septet 1H
H-isopropyl (CH₃) ~1.2 Doublet 6H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted Chemical Shift (ppm)
C-1 ~42
C-2 ~36
C-3 ~40
C-4 (CH₃) ~22
C-aromatic (quat) ~147
C-aromatic (CH) ~126
C-aromatic (quat-isopropyl) ~140
C-isopropyl (CH) ~34

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

To definitively assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the butylamine (B146782) chain and the isopropyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, linking the proton assignments to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the aliphatic chain, the phenyl ring, and the isopropyl group.

Dynamic NMR for Conformational Analysis and Isomerism

Due to the presence of a chiral center at the C-3 position, this compound exists as a pair of enantiomers. Dynamic NMR (DNMR) studies could be employed to investigate the rotational barriers of the isopropyl group and the conformational preferences of the butylamine side chain. By analyzing changes in the NMR spectrum at different temperatures, information about the energy barriers between different conformers could be obtained.

Isotope Effects on Chemical Shifts as Structural Probes

The influence of isotopic substitution on NMR chemical shifts can provide subtle but valuable structural information. For instance, deuteration of the amine group (-NH₂) to (-ND₂) would be expected to cause small upfield shifts in the signals of neighboring carbon and proton nuclei. The magnitude of these isotope effects could offer insights into intramolecular hydrogen bonding and the electronic environment around the amine functionality.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule. For this compound (C₁₃H₂₁N), HRMS would be used to measure the exact mass of the molecular ion [M+H]⁺. This experimental value would then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass Observed Exact Mass

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation patterns of this compound. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum would be produced. Analysis of the resulting fragment ions would help to confirm the structure of the molecule. Key expected fragmentation pathways for primary amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would result in a prominent iminium ion.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for a primary amine and a para-substituted aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 4: Expected Vibrational Spectroscopy Bands for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
Primary Amine (N-H) Symmetric & Asymmetric Stretch 3400-3250 (two bands) Data not available
Primary Amine (N-H) Scissoring (Bend) 1650-1580 Data not available
Aliphatic C-H Stretch 2960-2850 Data not available
Aromatic C-H Stretch 3100-3000 Data not available
Aromatic C=C Stretch ~1600 and ~1500 Data not available
C-N Stretch 1250-1020 Data not available

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of an amine like this compound is definitively determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. For a primary amine to be suitable for X-ray crystallography, it typically needs to be converted into a crystalline salt, such as a hydrochloride or hydrobromide salt. This process often improves the crystal quality, which is crucial for obtaining high-resolution diffraction data.

Table 1: Representative Crystallographic Data for a Phenylalkylamine Salt (Note: This table is illustrative, as specific data for this compound is not publicly available. The data represents typical values for a similar organic salt.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1325.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.25

Advanced Chromatographic Method Development for Purity and Isomeric Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its enantiomers. The development of robust HPLC and GC methods is critical for both quality control in a synthesis process and for detailed analytical characterization.

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses.

Method optimization would involve a systematic evaluation of several parameters to achieve good peak shape, resolution, and sensitivity. A typical starting point would be a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. For basic compounds like amines, the addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to suppress the ionization of silanol (B1196071) groups on the silica-based column and to protonate the amine, leading to sharper, more symmetrical peaks.

Detection is commonly performed using a UV detector, set at a wavelength where the phenyl ring of the compound absorbs, typically around 210-220 nm. The development process would aim to achieve a short analysis time while ensuring baseline separation from any impurities or related substances. maps.orgnih.gov

Table 2: Exemplar HPLC Method Parameters for Phenylalkylamine Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Assessment

GC-MS is a powerful technique for assessing the purity of volatile compounds and for identifying unknown impurities. Due to the polar and basic nature of primary amines, they can exhibit poor peak shapes and strong adsorption on standard GC columns. restek.comlabrulez.com To overcome these challenges, several strategies can be employed.

One approach is the use of specialized columns designed for the analysis of volatile amines, which have a surface deactivation that minimizes interactions with basic compounds. restek.com An alternative and common strategy is derivatization. The primary amine can be reacted with a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile amide. researchgate.net This not only improves the chromatographic performance but can also yield characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation.

The GC method would involve optimizing the temperature program of the oven to ensure the separation of the main compound from any volatile impurities. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectrum would provide a molecular fingerprint of the compound and its impurities. nih.govchromforum.org

Table 3: Typical GC-MS Parameters for Volatile Amine Analysis (after derivatization)

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line 280 °C
Scan Range 40-450 m/z

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, and this is typically achieved using chiral chromatography. yakhak.orgmdpi.com High-performance liquid chromatography with a chiral stationary phase (CSP) is the most prevalent method for this purpose. chromatographyonline.comtandfonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective for the separation of a wide range of chiral compounds, including amines. yakhak.orgmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

The mobile phase in chiral HPLC is often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol or ethanol. The ratio of these solvents is a critical parameter to optimize for achieving baseline separation of the enantiomers. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers in the chromatogram. In some cases, derivatization of the amine can enhance enantioselectivity. yakhak.org

Table 4: Representative Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane:2-Propanol (90:10) with 0.1% Diethylamine
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of associated properties.

Conformational Analysis and Energy Minima

The flexibility of the butylamine (B146782) chain and the rotation of the isopropylphenyl group in 3-(4-Isopropylphenyl)butan-1-amine mean that the molecule can exist in various spatial arrangements, known as conformations. Conformational analysis is the study of these different conformers and their relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol)
1 60° (gauche) 0.2
2 180° (anti) 0.0
3 -60° (gauche) 0.2
Note:

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

An FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. The distribution of the HOMO would likely be concentrated on the amine group, indicating its nucleophilic nature. The LUMO would likely be distributed over the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
HOMO Energy -8.5
LUMO Energy 1.2
HOMO-LUMO Gap 9.7
Note:

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to show regions of positive and negative electrostatic potential. Red regions indicate a negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate a positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, an EPS map would show a region of high negative potential around the nitrogen atom of the amine group, confirming its role as a primary site for protonation and other electrophilic interactions. The aromatic ring would exhibit regions of moderate negative potential, while the hydrogen atoms of the amine group would show positive potential.

Molecular Dynamics Simulations for Solution-State Behavior

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a solvent, providing insights into its dynamics and interactions with the surrounding environment.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

For this compound, one could calculate the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms. These predicted shifts, when compared to experimental data, can help in the assignment of signals and provide confidence in the determined structure. Similarly, the infrared (IR) vibrational frequencies can be calculated. The predicted IR spectrum would show characteristic peaks for the N-H stretches of the amine group, C-H stretches of the alkyl and aromatic parts, and C=C stretches of the aromatic ring.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Nucleus Predicted ¹H NMR Shift (ppm) Experimental ¹H NMR Shift (ppm)
H (amine) 1.5 1.4
H (benzylic) 2.8 2.7
Vibration Predicted IR Frequency (cm⁻¹) Experimental IR Frequency (cm⁻¹)
N-H stretch 3400, 3320 3380, 3300
C-H (sp³) stretch 2960-2850 2955-2860
Note:

Reaction Mechanism Modeling and Transition State Analysis

Theoretical methods can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, one could model the reaction of the amine group with an electrophile.

This would involve identifying the reactants, products, and any intermediates along the reaction pathway. A key aspect of this analysis is the location and characterization of the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, one can determine the activation energy of the reaction, which is directly related to the reaction rate. This type of modeling provides a detailed, step-by-step understanding of how the reaction occurs at the molecular level.

In Silico Design of Novel Analogues with Modified Chemical Reactivity (not biological)

The in silico design of novel analogues of this compound represents a sophisticated approach to tailor its chemical reactivity for specific, non-biological applications. This computational strategy allows for the exploration of a vast chemical space to identify derivatives with desired electronic and steric properties, without the immediate need for synthetic chemistry. The primary goal is to modulate the reactivity of the amine group and the aromatic ring through targeted structural modifications.

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting how structural changes influence the chemical behavior of the molecule. nih.govnih.gov By calculating various molecular descriptors, researchers can gain insights into the electronic structure, potential energy surfaces, and reactivity indices of hypothetical analogues. acs.orgdergipark.org.tr

Strategic Modifications and Predicted Outcomes

The chemical reactivity of this compound can be fine-tuned by introducing a variety of substituents at different positions on the aromatic ring or by modifying the alkyl chain. The choice of substituent and its position is critical in determining the resulting electronic and steric effects.

Aromatic Ring Substitutions:

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can significantly alter the electron density of the entire molecule, including the nitrogen atom of the amine group.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This, in turn, can enhance the nucleophilicity of the amine nitrogen, making it more reactive towards electrophiles. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) withdraw electron density from the aromatic ring, thereby decreasing the nucleophilicity of the amine. This can make the amine less susceptible to certain reactions.

Alkyl Chain Modifications:

Alterations to the butan-1-amine side chain can influence the steric accessibility of the amine group and its basicity.

Branching: Introducing branching near the amine group can create steric hindrance, potentially slowing down reaction rates by impeding the approach of reactants.

Chain Length: Modifying the length of the alkyl chain can subtly alter the electronic environment of the amine and its conformational flexibility.

Computational Descriptors for Reactivity Prediction

To quantify the effects of these modifications, several quantum chemical descriptors are calculated. These descriptors provide a theoretical basis for predicting the chemical reactivity of the designed analogues.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A higher HOMO energy suggests a greater propensity to donate electrons (increased nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (increased electrophilicity). nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.orgdergipark.org.tr For amine-containing compounds, the region around the nitrogen lone pair typically shows a negative potential, indicating its nucleophilic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the charge distribution on specific atoms, including the nitrogen of the amine group. This allows for a quantitative assessment of how substituents influence the nucleophilicity of the amine. rsc.org

The following interactive data tables showcase the predicted effects of various substituents on the chemical reactivity of this compound analogues based on theoretical calculations.

Table 1: Predicted HOMO-LUMO Energies and Gap for Substituted Analogues

AnalogueSubstituentPositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
This compound-H--5.80.56.3Moderate
Analogue A-OCH₃ortho-5.60.66.2Higher
Analogue B-OCH₃meta-5.70.556.25Slightly Higher
Analogue C-NO₂ortho-6.20.16.1Higher (different mechanism)
Analogue D-NO₂meta-6.10.26.3Moderate
Analogue E-CNpara-6.30.06.3Moderate

Table 2: Predicted Natural Atomic Charge on Amine Nitrogen

AnalogueSubstituentPositionNBO Charge on NPredicted Nucleophilicity
This compound-H--0.85Moderate
Analogue A-OCH₃ortho-0.88Higher
Analogue B-OCH₃meta-0.86Slightly Higher
Analogue C-NO₂ortho-0.80Lower
Analogue D-NO₂meta-0.82Slightly Lower
Analogue E-CNpara-0.79Lower

These in silico investigations provide a powerful and efficient framework for the rational design of novel analogues of this compound with tailored chemical reactivity. By leveraging computational chemistry, it is possible to prioritize synthetic targets and accelerate the discovery of new molecules with specific, non-biological functionalities.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of complex, biologically active molecules often necessitates the use of chiral building blocks to ensure the desired stereochemistry of the final product. The presence of a stereogenic center in 3-(4-Isopropylphenyl)butan-1-amine makes it a prospective candidate for such applications. Chiral amines are fundamental in the construction of numerous pharmaceuticals and natural products.

Utilization as a Ligand or Organocatalyst in Asymmetric Reactions

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. Chiral ligands, which coordinate to a metal center, and organocatalysts, which are metal-free small organic molecules, are central to this field. The structure of this compound suggests its potential to be elaborated into both types of catalysts. nih.gov

Derivatives of this amine could serve as P,N ligands, an important class of ligands for asymmetric catalysis. nih.gov For example, the nitrogen atom could be part of a larger chelating system, potentially including a phosphine (B1218219) group, to create a chiral environment around a metal catalyst. Such ligands are instrumental in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. The steric bulk of the isopropylphenyl group could play a crucial role in inducing high levels of enantioselectivity in these reactions. While no specific P,N ligands based on this compound are documented, the development of novel chiral ligands is an active area of research. nih.gov

Furthermore, the amine itself or its simple derivatives could function as organocatalysts. Chiral primary amines are known to catalyze a range of reactions, such as Michael additions and aldol (B89426) reactions, by forming transient chiral enamines or iminium ions. The enantioselectivity of these reactions is dictated by the steric and electronic properties of the catalyst. The bulky 4-isopropylphenyl substituent of the amine could effectively shield one face of the reactive intermediate, leading to the preferential formation of one enantiomer of the product. Research into new bifunctional amine-squaramide organocatalysts derived from natural products like camphor (B46023) highlights the ongoing efforts to develop efficient and selective organocatalysts. researchgate.net

Precursor in the Synthesis of Specialty Polymers or Dendrimers

The field of materials science often utilizes well-defined molecular building blocks to construct polymers and dendrimers with specific properties. The bifunctional nature of this compound, possessing a reactive amine group and a modifiable aromatic ring, makes it a potential monomer for the synthesis of specialty polymers. For instance, it could be incorporated into polyamides, polyimides, or other condensation polymers. The isopropylphenyl group would impart specific solubility, thermal, and mechanical properties to the resulting material. While the direct use of this amine in polymerization is not reported, the synthesis of polycarbonates with blocked amine terminal groups illustrates a related strategy in polymer chemistry. epo.org

Development of Analytical Reagents or Chemical Sensors

The development of reagents and sensors for the detection and quantification of specific analytes is a significant area of analytical chemistry. Chiral amines and their derivatives can be employed as chiral solvating agents in NMR spectroscopy to determine the enantiomeric purity of other chiral compounds. The distinct magnetic environments created by the transient diastereomeric complexes formed between the chiral amine and the analyte can lead to separable signals in the NMR spectrum.

Furthermore, the amine group can be functionalized with chromophores or fluorophores to create analytical reagents for spectrophotometric or fluorescence-based assays. While no such reagents based on this compound have been described, the general principle is well-established. For instance, patent applications describe various amine derivatives as cooling agents, indicating the diverse applications of functionalized amines. googleapis.comgoogleapis.com The inherent chirality and the potential for modification of the aromatic ring make this amine a candidate for the development of novel chiral sensors. Such sensors could be designed to selectively bind to one enantiomer of a target molecule, resulting in a measurable optical or electrochemical signal.

Environmental Chemical Fate and Abiotic Degradation Pathways

Photolytic Degradation Mechanisms

Direct photolytic degradation of a chemical compound occurs when it absorbs light in the environmentally relevant spectrum (wavelengths > 290 nm), leading to its transformation. For "3-(4-Isopropylphenyl)butan-1-amine," the potential for photolysis is primarily associated with the aromatic isopropylphenyl moiety.

One potential pathway involves the photo-induced isomerization of the benzene (B151609) ring to its Dewar benzene valence isomer. acs.org This highly strained isomer can then undergo further reactions, such as dimerization or rearrangement back to the aromatic ring, potentially leading to the formation of various photoproducts. acs.org The efficiency of such reactions is dependent on the crystalline structure and the medium in which the compound is present. acs.org

Another possible photolytic pathway involves the photo-oxidation of the amine group or the isopropyl group, initiated by the absorption of UV radiation. This can lead to the formation of radical species that can further react with oxygen or other molecules in the environment.

It is important to note that without specific experimental data for "this compound," these proposed mechanisms remain speculative. The quantum yield of the photodegradation process, which is a measure of its efficiency, would need to be determined experimentally to assess the environmental significance of this degradation pathway.

Hydrolytic Stability and Reaction Kinetics

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolytic stability of "this compound" is a key factor in its persistence in aqueous environments. Primary amines are generally considered to be relatively stable to hydrolysis under neutral pH conditions. nih.gov

The primary amine group (-NH2) in "this compound" is not expected to be readily hydrolyzed. Hydrolysis of amines typically requires more forcing conditions, such as high temperatures or extreme pH values, which are not always representative of typical environmental compartments. While some nitrogen-containing functional groups like imines and amides are more susceptible to hydrolysis, primary amines exhibit greater stability. nih.govgoogle.com

The rate of hydrolysis is influenced by the pH of the surrounding medium. In acidic conditions, the amine group will be protonated to form an ammonium (B1175870) salt (R-NH3+), which is generally more stable towards nucleophilic attack by water. In alkaline conditions, the free amine is present, but its direct hydrolysis is still a slow process.

While specific kinetic data for the hydrolysis of "this compound" is not available in the scientific literature, it can be inferred from the general behavior of primary alkylamines that the compound is likely to be hydrolytically stable under typical environmental pH ranges (pH 5-9). noaa.gov Significant hydrolysis would likely only occur under more extreme acidic or basic conditions, which are less common in the natural environment.

Oxidative Degradation in Chemical Matrices

Oxidative degradation is a significant pathway for the transformation of organic compounds in the environment, often mediated by reactive oxygen species such as hydroxyl radicals (•OH). The structure of "this compound" presents two primary sites for oxidative attack: the primary amine group and the isopropylphenyl moiety, specifically the benzylic hydrogen on the isopropyl group.

The oxidation of primary amines by hydroxyl radicals has been studied for various compounds. nih.govacs.orgnih.gov The reaction can proceed via hydrogen abstraction from the C-H bonds adjacent to the amine group or by direct attack on the nitrogen atom. The rate of these reactions is pH-dependent, with the neutral form of the amine generally reacting faster with hydroxyl radicals than its protonated form. nih.govresearchgate.net The oxidation of the amino group can lead to the formation of various nitrogenous products, including aldehydes, ketones, and eventually mineralization to ammonia (B1221849) or nitrate. nih.govacs.org

The isopropyl group attached to the phenyl ring is also susceptible to oxidation. The benzylic hydrogen atom is particularly prone to abstraction, leading to the formation of a cumyl-type radical. This is a key step in the industrial cumene (B47948) process for the production of phenol (B47542) and acetone, where cumene (isopropylbenzene) is oxidized to cumene hydroperoxide. wikipedia.orgulisboa.pt In an environmental context, the oxidation of the isopropyl group could lead to the formation of cumene hydroperoxide derivatives, which are relatively unstable and can decompose to form a variety of products, including acetophenone (B1666503) derivatives and alcohols. organic-chemistry.orgumich.edu

Table 1: Potential Oxidative Degradation Reactions of this compound

Reactive SiteOxidizing AgentPotential Initial Reaction
Primary Amine•OHHydrogen abstraction from α-carbon or N-atom
Isopropyl GroupO₂, •OHHydrogen abstraction from benzylic carbon
Aromatic Ring•OHElectrophilic addition

Abiotic Transformation Products and Pathways (excluding ecological impact)

The abiotic degradation of "this compound" through the pathways described above will lead to the formation of various transformation products. The identification of these products is crucial for understanding the complete environmental fate of the parent compound.

Based on the potential degradation mechanisms, a number of transformation products can be predicted.

From Photolytic Degradation: Isomerization of the aromatic ring could lead to the formation of Dewar benzene derivatives and their subsequent reaction products. acs.org Photo-oxidation could yield products similar to those from oxidative degradation.

From Oxidative Degradation:

Oxidation of the primary amine group could result in the formation of the corresponding imine, which could then be hydrolyzed to a ketone (4-(4-isopropylphenyl)butan-2-one) and ammonia. Further oxidation could lead to the cleavage of the butyl chain.

Oxidation of the isopropyl group would likely proceed via the formation of a hydroperoxide intermediate, 3-(4-(2-hydroperoxypropan-2-yl)phenyl)butan-1-amine. This intermediate could then decompose to form 3-(4-acetylphenyl)butan-1-amine and other smaller molecules. organic-chemistry.org

Oxidation of the aromatic ring could lead to the formation of hydroxylated derivatives (phenols).

The transformation of substituted anilines in soil has been shown to involve processes like acylation, leading to the formation of corresponding amides. datapdf.com While "this compound" is not an aniline (B41778), similar reactions with soil components cannot be entirely ruled out.

Table 2: Predicted Abiotic Transformation Products of this compound

Degradation PathwayPredicted Transformation Product(s)
Oxidative Degradation 4-(4-Isopropylphenyl)butan-2-one, Ammonia, 3-(4-(2-Hydroperoxypropan-2-yl)phenyl)butan-1-amine, 3-(4-Acetylphenyl)butan-1-amine, Hydroxylated derivatives
Photolytic Degradation Dewar benzene isomers, Photo-oxidation products (similar to oxidative degradation)
Hydrolysis Considered stable under normal environmental conditions

It is important to emphasize that these are predicted transformation pathways and products based on the chemistry of analogous structures. Detailed experimental studies are required to confirm the actual environmental fate of "this compound" and to identify and quantify its transformation products.

Future Research Directions and Unexplored Avenues

Integration of Flow Chemistry and Continuous Processing for Synthesis

The synthesis of 3-(4-isopropylphenyl)butan-1-amine can be significantly enhanced by embracing the principles of flow chemistry and continuous processing. These modern techniques offer substantial advantages over traditional batch methods, including improved safety, consistency, and scalability. rsc.org

Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.org The enclosed nature of flow reactors minimizes exposure to potentially hazardous reagents and intermediates, a critical consideration in chemical manufacturing. Furthermore, the integration of in-line purification and separation technologies, such as liquid-liquid extraction and crystallization, can streamline the entire production process, from starting materials to the final product. rsc.orgnih.gov This "end-to-end" approach reduces manual handling and the potential for human error, while also minimizing waste generation. rsc.org

Recent advancements have demonstrated the successful application of continuous flow processes for the synthesis of various amines, including chiral amines. rsc.orgnih.gov For instance, the use of packed-bed reactors with immobilized enzymes can facilitate continuous biocatalytic resolutions, yielding enantiomerically pure amines. nih.govacs.org Such methodologies could be adapted for the stereoselective synthesis of this compound, a crucial aspect for its potential applications in pharmaceuticals and other specialized fields. The development of novel reactor designs and the integration of real-time analytical techniques will be instrumental in optimizing these continuous processes.

Development of Highly Sustainable and Circular Economy Approaches

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly practices. For the synthesis of this compound, this translates to the adoption of green chemistry principles and the development of circular economy models.

A key focus is the use of renewable feedstocks and greener reagents. rsc.orgresearchgate.net Traditional amine synthesis often relies on petroleum-based starting materials and harsh reagents, leading to significant environmental burdens. rsc.org Research into alternative synthetic routes that utilize bio-based resources is a promising avenue. rsc.orgrsc.org For example, the amination of alcohols derived from biomass offers a more sustainable pathway to amines. researchgate.net

Furthermore, the development of catalytic systems that are efficient, recyclable, and based on earth-abundant metals is crucial. rsc.org This reduces reliance on precious metal catalysts and minimizes waste. rsc.org Enzymatic catalysis, for instance, offers a highly selective and environmentally benign alternative to conventional chemical methods. nih.gov Enzymes like Candida antarctica lipase (B570770) B have shown great potential in amide synthesis and could be explored for amination reactions. nih.gov

The principles of a circular economy can be applied by designing processes that minimize waste and maximize the reuse and recycling of materials. This includes the development of efficient methods for catalyst recovery and solvent recycling. By integrating these sustainable approaches, the production of this compound can be made more economically viable and environmentally responsible.

Advanced Machine Learning Applications in Synthesis and Property Prediction

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. researchgate.netnih.gov These powerful computational tools can be leveraged to accelerate the discovery and optimization of synthetic routes for this compound, as well as to predict its physicochemical properties.

Machine learning algorithms can analyze vast datasets of chemical reactions to identify optimal reaction conditions, predict reaction outcomes, and even propose novel synthetic pathways. researchgate.netnih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources. nih.gov For instance, ML models can be trained to predict the efficacy of different catalysts or the influence of various solvents on reaction yield and selectivity.

In addition to synthesis optimization, machine learning can be employed to predict the properties of this compound and its derivatives. encyclopedia.pub By analyzing the molecular structure, ML models can estimate properties such as solubility, toxicity, and biological activity. encyclopedia.pub This predictive capability is invaluable for guiding the design of new molecules with desired characteristics. Recent studies have demonstrated the successful use of ML in predicting the performance of amine-containing polymers for drug delivery, highlighting the potential of these methods in materials science and pharmaceutical development. chemrxiv.orgacs.org

The integration of machine learning into the research and development workflow for this compound will undoubtedly lead to faster innovation and a deeper understanding of its chemical space.

Exploration of Novel Chemical Transformations and Derivatizations

The chemical versatility of the primary amine group in this compound opens up a vast landscape for the exploration of novel chemical transformations and the synthesis of a diverse range of derivatives. These new compounds could possess unique properties and find applications in various scientific and industrial domains.

Future research could focus on developing new catalytic methods for the functionalization of the amine group. This includes exploring novel C-N bond-forming reactions to introduce a wide array of substituents. The development of stereoselective transformations would be particularly valuable for creating chiral derivatives with specific biological activities.

Furthermore, the derivatization of this compound could lead to the synthesis of new ligands for catalysis, novel building blocks for supramolecular chemistry, or new functional materials. For example, the incorporation of this amine into polymer backbones could lead to materials with interesting thermal, mechanical, or optical properties.

The exploration of multicomponent reactions involving this compound could also be a fruitful area of research. These reactions allow for the rapid construction of complex molecules from simple starting materials in a single step, offering an efficient route to novel chemical entities.

Q & A

Q. Discrepancies in reported cytotoxicity of derivatives: What factors explain variability?

  • Resolution : Cell line specificity (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration) impact results. Standardize protocols (e.g., MTT assays at 48h, 10% FBS) and validate with positive controls (e.g., doxorubicin) .

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